Methyl 2-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-{5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a pyrimidine ring, and a sulfonyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroaniline and fluorobenzene derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using reagents like methanesulfonyl chloride.
Esterification: The benzoate ester group is formed through esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Methyl 2-{5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
Comparison: Methyl 2-{5-chloro-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For example, the presence of the sulfonyl group can enhance its solubility and stability, while the pyrimidine ring may contribute to its binding affinity with biological targets.
Properties
Molecular Formula |
C20H15ClFN3O5S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15ClFN3O5S/c1-30-19(27)14-4-2-3-5-16(14)24-18(26)17-15(21)10-23-20(25-17)31(28,29)11-12-6-8-13(22)9-7-12/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
LUHQDHIKOGOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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